The synthesis of MPT0L145 involves a series of organic reactions that yield a compound with specific structural characteristics conducive to its biological activity. The detailed synthetic pathway includes the use of trichlorobenzene-substituted azaaryl compounds, which serve as precursors in the synthesis process. The exact methodology can be found in supplementary materials accompanying research publications, detailing step-by-step procedures and conditions necessary for successful synthesis .
Technical details regarding the synthesis include:
MPT0L145 has a complex molecular structure characterized by specific functional groups that contribute to its inhibitory effects. The elemental composition is as follows:
The precise molecular formula is , which reflects its diverse functional groups that facilitate interactions with target proteins involved in cancer cell survival pathways .
MPT0L145 undergoes several chemical reactions that are critical to its function as an inhibitor. Notably, it interacts with phosphatidylinositol 3-kinase catalytic subunit type 3, leading to the following key reactions:
The mechanism of action of MPT0L145 primarily revolves around its ability to inhibit key signaling pathways associated with cancer cell survival. It targets phosphatidylinositol 3-kinase catalytic subunit type 3 and fibroblast growth factor receptor, leading to:
MPT0L145 exhibits several notable physical and chemical properties:
MPT0L145 is primarily researched for its applications in oncology. Its ability to inhibit autophagy makes it a promising candidate for combination therapies aimed at overcoming drug resistance in various cancers, including:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: